molecular formula C10H9NO2 B13524519 2,3-Dihydro-5-(isocyanatomethyl)benzofuran

2,3-Dihydro-5-(isocyanatomethyl)benzofuran

Cat. No.: B13524519
M. Wt: 175.18 g/mol
InChI Key: XGEZGYSPRRXYKR-UHFFFAOYSA-N
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Description

2,3-Dihydro-5-(isocyanatomethyl)benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5-(isocyanatomethyl)benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition of 1,2-dicarbonyls and o-quinone methides, mediated by phosphorus(III) compounds. This reaction is known for its high yield and stereoselectivity .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields with fewer side reactions. This method has been successfully applied to synthesize various benzofuran derivatives, including those with significant biological activities .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-(isocyanatomethyl)benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction could produce 2,3-dihydrobenzofuran .

Scientific Research Applications

2,3-Dihydro-5-(isocyanatomethyl)benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-(isocyanatomethyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The compound’s antibacterial and antiviral properties are likely due to its ability to disrupt microbial cell membranes and inhibit viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-5-(isocyanatomethyl)benzofuran is unique due to its specific functional group (isocyanatomethyl), which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

5-(isocyanatomethyl)-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C10H9NO2/c12-7-11-6-8-1-2-10-9(5-8)3-4-13-10/h1-2,5H,3-4,6H2

InChI Key

XGEZGYSPRRXYKR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CN=C=O

Origin of Product

United States

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